Chemical properties of 4-[(4-Bromophenyl)thio]piperidine hydrochloride
Chemical properties of 4-[(4-Bromophenyl)thio]piperidine hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-[(4-Bromophenyl)thio]piperidine hydrochloride
Abstract
4-[(4-Bromophenyl)thio]piperidine hydrochloride is a trifunctional synthetic building block of significant interest to medicinal chemists and drug development professionals. Its molecular architecture, combining the privileged piperidine scaffold, a synthetically versatile aryl bromide, and a modifiable thioether linkage, offers a strategic platform for the development of novel chemical entities. The piperidine ring provides a three-dimensional framework ideal for optimizing drug-target interactions, while the bromophenyl group serves as a reactive handle for extensive structural diversification through cross-coupling chemistry. The thioether moiety not only influences the compound's physicochemical properties but also presents opportunities for targeted modifications, such as oxidation. This guide provides a comprehensive analysis of its chemical properties, a validated synthesis workflow, an examination of its reactivity at each functional site, and its potential applications in modern drug discovery programs.
Introduction: A Trifunctional Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery project. 4-[(4-Bromophenyl)thio]piperidine hydrochloride emerges as a particularly valuable intermediate due to the convergence of three key structural motifs:
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The Piperidine Ring: Recognized as a "privileged scaffold," the piperidine heterocycle is a cornerstone of pharmaceutical design, present in a multitude of approved drugs.[1][2] Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for establishing high-affinity interactions with biological targets.[1] The basic nitrogen atom can be readily functionalized to modulate properties like solubility, pKa, and target engagement.[1][3]
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The Aryl Bromide: The 4-bromophenyl group is not merely a structural component but a powerful synthetic lever. The carbon-bromine bond provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] This enables the systematic and efficient diversification of the scaffold, allowing researchers to rapidly generate libraries of analogues to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.[4]
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The Thioether Linkage: Also known as a sulfide, the thioether bridge connects the piperidine and aryl moieties.[5] Unlike an ether, the sulfur atom is susceptible to oxidation, capable of forming sulfoxides and sulfones.[5][6][7] This reactivity can be exploited in the design of stimuli-responsive drug delivery systems, where oxidation by reactive oxygen species (ROS) could trigger a therapeutic response.[7] Furthermore, the thioether influences the overall lipophilicity and metabolic stability of the molecule.
This guide will deconstruct the chemical behavior of 4-[(4-Bromophenyl)thio]piperidine hydrochloride, providing researchers with the foundational knowledge to effectively leverage this versatile building block in their synthetic campaigns.
Physicochemical & Spectroscopic Profile
The hydrochloride salt form of this compound enhances its stability and aqueous solubility compared to the free base, making it amenable to handling and use in various reaction conditions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1134681-62-1 | [8] |
| Molecular Formula | C₁₁H₁₅BrClNS | [8] |
| Molecular Weight | 308.67 g/mol | [8][9] |
| Appearance | White to off-white powder (predicted) | |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Some suppliers recommend cold-chain transport. | [8][10] |
Spectroscopic Characterization (A Predictive Analysis)
While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on the well-understood behavior of its constituent parts.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic Region (δ 7.2-7.6 ppm): Two distinct doublets (AA'BB' system) corresponding to the four protons on the 4-bromophenyl ring. Piperidine & Thioether Linkage (δ 2.0-3.5 ppm): A series of complex multiplets. The proton at C4 (methine, -CH-S-) would likely appear as a distinct multiplet around δ 3.0-3.5 ppm. The axial and equatorial protons on the piperidine ring at C2, C3, C5, and C6 will give rise to overlapping signals. Amine Proton (δ 8.0-9.5 ppm): A broad, exchangeable singlet for the two N-H protons of the ammonium salt (R₂NH₂⁺). |
| ¹³C NMR | Aromatic Carbons (δ 120-140 ppm): Four signals for the aromatic carbons, with the carbon attached to bromine (C-Br) appearing around δ 120-125 ppm and the carbon attached to sulfur (C-S) appearing around δ 135-140 ppm. Piperidine Carbons (δ 30-55 ppm): Signals corresponding to the piperidine ring carbons. The C4 carbon directly attached to the sulfur atom would be distinct from the C2/C6 and C3/C5 carbons. |
| Mass Spec. (ESI+) | Molecular Ion (m/z): A characteristic isotopic pattern for the free base [M+H]⁺ at approximately m/z 272.0 and 274.0 (in a ~1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
Synthesis and Purification Workflow
The most logical and field-proven approach to synthesizing 4-[(4-Bromophenyl)thio]piperidine hydrochloride is through a nucleophilic substitution reaction, leveraging the high nucleophilicity of a thiolate anion.[11][12] The following protocol outlines a robust and self-validating pathway starting from commercially available materials.
Causality Behind the Synthetic Strategy
This multi-step synthesis is designed for efficiency and control.
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N-Boc Protection: The piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the nucleophilic nitrogen from competing in the subsequent substitution reaction and to improve the solubility of the intermediate in organic solvents.
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Sulfonate Ester Formation: Conversion of the 4-hydroxyl group to a mesylate or tosylate creates an excellent leaving group, activating the C4 position for nucleophilic attack.
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Thiolate Formation & Sₙ2 Reaction: 4-Bromothiophenol is deprotonated with a mild base to form the highly nucleophilic thiolate anion. This anion then displaces the mesylate/tosylate leaving group in a classic Sₙ2 reaction. Thiolates are excellent nucleophiles and relatively weak bases, favoring substitution over elimination.[12]
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Deprotection and Salt Formation: The final step involves the acidic removal of the Boc protecting group, which simultaneously forms the desired hydrochloride salt, often leading to precipitation of the pure product.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-(methylsulfonyloxy)piperidine
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Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
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Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
Step 2: Synthesis of N-Boc-4-[(4-Bromophenyl)thio]piperidine
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In a separate flask, dissolve 4-bromothiophenol (1.1 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) portion-wise at 0 °C to generate the thiolate.
-
Add a solution of the crude N-Boc-4-(methylsulfonyloxy)piperidine (1.0 eq) from Step 1 in DMF to the thiolate solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure Boc-protected intermediate.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-4-[(4-Bromophenyl)thio]piperidine (1.0 eq) from Step 2 in a minimal amount of a solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (4M, 2-3 eq) or bubble HCl gas through the solution at 0 °C.
-
A white precipitate of the hydrochloride salt will typically form immediately.
-
Stir the suspension for 1-2 hours at 0 °C to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-[(4-Bromophenyl)thio]piperidine hydrochloride.
Visualization of Synthesis Workflow
Caption: Synthetic workflow for 4-[(4-Bromophenyl)thio]piperidine hydrochloride.
Chemical Reactivity and Stability
The synthetic utility of this compound is derived from the distinct reactivity of its three functional regions.
The Piperidine Nitrogen
In its hydrochloride salt form, the piperidine nitrogen exists as an ammonium cation (R₂NH₂⁺) and is non-nucleophilic. To engage it in reactions such as N-alkylation, N-acylation, or sulfonylation, it must first be neutralized with a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to liberate the free base. Once deprotonated, the secondary amine is a potent nucleophile, allowing for the introduction of a vast array of substituents to modulate the molecule's properties.[1]
The Thioether Sulfur
The sulfur atom in the thioether linkage is a site of latent reactivity. It is susceptible to oxidation by common oxidizing agents.
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Mild Oxidation: Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the thioether to the corresponding sulfoxide.
-
Strong Oxidation: Using an excess of a strong oxidant can further oxidize the sulfoxide to the sulfone.
This oxidation is a key transformation in the design of ROS-responsive materials and prodrugs.[7] Studies have shown that while H₂O₂ oxidation can be slow under physiological conditions, other species like hypochlorite (OCl⁻) can oxidize thioethers much more rapidly.[7]
The Aryl Bromide
This is arguably the most powerful functional handle for analog synthesis. The C-Br bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (biaryl structures).
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes.
This versatility allows for the rapid construction of large, diverse chemical libraries from a single, common intermediate, which is a cornerstone of modern medicinal chemistry for exploring SAR.[4]
Applications in Research and Drug Development
4-[(4-Bromophenyl)thio]piperidine hydrochloride is not an end-product but a strategic starting material. Its primary application is as a versatile building block in discovery campaigns.
-
Scaffold for Library Synthesis: Researchers can perform parallel synthesis by first diversifying at the aryl bromide position via cross-coupling and subsequently functionalizing the piperidine nitrogen. This two-dimensional approach allows for a comprehensive exploration of the chemical space around the core scaffold.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment for FBDD. Each component can be systematically elaborated to optimize binding interactions with a target protein.
-
Intermediate for Complex Target Synthesis: It serves as a key intermediate in the multi-step synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[13]
Safety and Handling
While a specific safety data sheet for this exact compound is not universally available, data from closely related analogues like 4-(4-bromophenyl)piperidine provide a strong basis for safe handling protocols.[10][14]
-
GHS Hazard Classification (Predicted):
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]
-
-
Precautions for Safe Handling:
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
References
- BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
- BenchChem. (2025).
- BLD Pharm. (n.d.). 4-((4-Bromophenyl)thio)piperidine hydrochloride.
- Fiveable. (2025, August 15). Thioethers Definition - Inorganic Chemistry II Key Term.
- Long, M. J. C., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
- BenchChem. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- Chemistry Steps. (2021, December 14). Reactions of Thiols.
- University of Pennsylvania. (n.d.). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides.
- Ambeed.com. (n.d.). Reactions of Piperidines.
- Echemi.com. (n.d.). 4-(4'-BROMOPHENYL)PIPERIDINE HYDROCHLORIDE Safety Data Sheets.
- MilliporeSigma. (n.d.). 4-(4-Bromophenyl)piperidine hydrochloride.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-[(4-Bromophenyl)thio]piperidine hydrochloride.
- Fisher Scientific. (2025, December 24).
- PubChem. (n.d.). 4-(4-Bromophenyl)piperidine.
- Chem-Impex. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Piperidines | Ambeed [ambeed.com]
- 4. nbinno.com [nbinno.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1134681-62-1|4-((4-Bromophenyl)thio)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
